CID 12916807
Description
CID 12916807 is a unique chemical compound registered in PubChem, a comprehensive database for chemical properties and biological activities. For instance, analogous compounds like oscillatoxin derivatives (e.g., CID 101283546, CID 185389) are characterized by cyclic ether moieties and cytotoxic properties .
Properties
IUPAC Name |
methyl 2-amino-3-[[(2R)-2-amino-3-methoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S2.2ClH/c1-13-7(11)5(9)3-15-16-4-6(10)8(12)14-2;;/h5-6H,3-4,9-10H2,1-2H3;2*1H/t5-,6?;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWGUPFPCRKKMQ-ANJCWRQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSSCC(C(=O)OC)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CSSCC(C(=O)OC)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32854-09-4 | |
| Record name | Dimethyl L-cystinate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 12916807, comparisons are drawn to structurally or functionally related compounds from the evidence. Below is a framework for such comparisons, modeled after methodologies in cheminformatics and analytical chemistry research :
Table 1: Key Molecular and Physicochemical Properties
Note: Specific data for this compound is absent in the provided evidence; consult PubChem for authoritative details.
Key Findings from Analogous Compounds
Structural Analogues: Oscillatoxin derivatives (CID 101283546, CID 185389) exhibit macrocyclic structures with potent cytotoxicity, suggesting this compound may share similar bioactive scaffolds . Compounds like CAS 1254115-23-5 and CAS 1261080-59-4 demonstrate how minor structural variations (e.g., substituents in heterocycles) alter physicochemical properties and biological targets (e.g., P-gp substrate vs. CYP inhibition) .
Synthetic Accessibility :
- Synthesis protocols for related compounds often involve catalytic coupling reactions (e.g., Pd-mediated cross-coupling) or heterocyclic functionalization under inert atmospheres .
Biological Relevance :
- Lipophilic compounds (e.g., oscillatoxins) often show membrane permeability but poor aqueous solubility, limiting bioavailability. In contrast, polar analogues (e.g., CAS 1261080-59-4) may target enzymatic pathways .
Methodological Considerations
The absence of direct data for this compound underscores the importance of systematic approaches in cheminformatics:
- Data Reproducibility : Detailed experimental protocols (e.g., reaction conditions, purification methods) must be documented to enable replication .
- Standardized Nomenclature: Adherence to IUPAC naming conventions ensures clarity when comparing substituent effects across compounds .
- Supplementary Data : Spectral characterization (NMR, MS) and crystallographic data (e.g., CIF files) are critical for validating structural claims .
Q & A
Q. How to request proprietary data or materials related to this compound for academic research?
- Procedure :
Submit a formal request to the data holder (e.g., Cambridge English) with a detailed research plan, methodology, and intended outcomes.
Include a letter of support from an academic advisor if required.
Draft a material transfer agreement (MTA) specifying usage rights and publication permissions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
